4,5-Dihydro-2-[4-(4-methyl-1H-imidazol-5-yl)-1-piperidinyl]-6H-imidazo[4,5,1-ij]quinolin-6-one
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
The molecular structure of imidazole is a five-membered ring, containing two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Imidazole is amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Dopamine D2 Agonists and Radioligand Studies
- Moon and Hsi (1992) synthesized compounds that are potent dopamine D2 agonists, including variants of the specified compound. These are useful for drug disposition studies and as a dopamine D2 agonist radioligand for receptor binding studies (Moon & Hsi, 1992).
Metabolism and Biological Activities
- Heier et al. (1997) reported that the imidazoquinoline compound is a potent dopamine agonist in animals but shows low affinity in vitro. Its metabolites demonstrated dopaminergic (D2) and serotonergic (5HT1A) activities in binding assays, possibly accounting for its in vivo activity (Heier et al., 1997).
Inhibition of cAMP Hydrolysis and Platelet Aggregation
- A study by Meanwell et al. (1991) found that derivatives of the specified compound inhibited cAMP hydrolysis by human platelet phosphodiesterase and inhibited ADP- and collagen-induced aggregation of rabbit blood platelets (Meanwell et al., 1991).
Synthesis and Potential in Parkinson's Disease Treatment
- Heier et al. (1996) synthesized a compound that is a dopamine agonist with selectivity for the D2 receptor subtype, making it of interest as a potential drug for treating Parkinson's disease (Heier et al., 1996).
Antimicrobial Activity
- Idrees et al. (2018) synthesized imidazolones derived from the compound , showing significant antibacterial activity but inactivity against selected fungi (Idrees, Bodkhe, & Siddiqui, 2018).
Inhibitors of Poly(ADP-ribose) Polymerase
- Eltze et al. (2008) identified imidazoquinolinone derivatives as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a nuclear enzyme implicated in DNA repair and apoptosis, with potential therapeutic applications (Eltze et al., 2008).
Pharmacological Profile as a Dopamine D2 Receptor Subtype Agonist
- Piercey et al. (1996) studied the pharmacology of U-91356A, a compound related to the specified chemical, noting its high affinity for the dopamine D2 receptor subtype and its potential therapeutic implications (Piercey et al., 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl]-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-12-17(21-11-20-12)13-5-8-23(9-6-13)19-22-15-4-2-3-14-16(25)7-10-24(19)18(14)15/h2-4,11,13H,5-10H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJJROIKVYSPDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)C2CCN(CC2)C3=NC4=CC=CC5=C4N3CCC5=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydro-2-[4-(4-methyl-1H-imidazol-5-yl)-1-piperidinyl]-6H-imidazo[4,5,1-ij]quinolin-6-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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